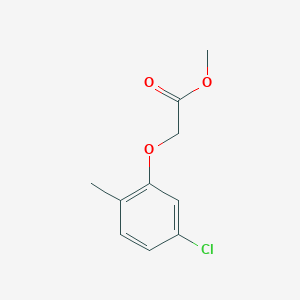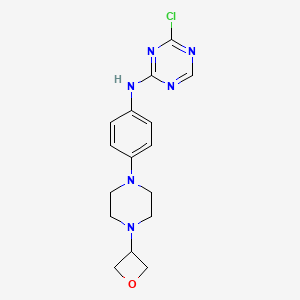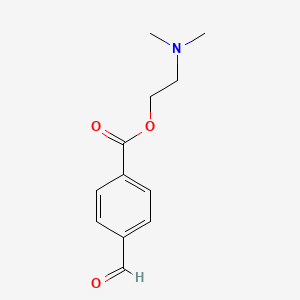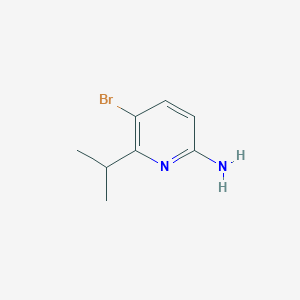![molecular formula C13H15FOSi B13975821 1-[2-Fluoro-3-[2-(trimethylsilyl)ethynyl]phenyl]ethanone](/img/structure/B13975821.png)
1-[2-Fluoro-3-[2-(trimethylsilyl)ethynyl]phenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-Fluoro-3-[2-(trimethylsilyl)ethynyl]phenyl]ethanone is an organic compound characterized by the presence of a fluoro group, a trimethylsilyl-ethynyl group, and an ethanone moiety
Métodos De Preparación
The synthesis of 1-[2-Fluoro-3-[2-(trimethylsilyl)ethynyl]phenyl]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde and trimethylsilylacetylene.
Reaction Conditions:
Industrial Production: Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
1-[2-Fluoro-3-[2-(trimethylsilyl)ethynyl]phenyl]ethanone undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used, leading to a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
1-[2-Fluoro-3-[2-(trimethylsilyl)ethynyl]phenyl]ethanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-[2-Fluoro-3-[2-(trimethylsilyl)ethynyl]phenyl]ethanone involves its interaction with molecular targets such as enzymes and receptors. The fluoro group enhances the compound’s binding affinity, while the trimethylsilyl-ethynyl group provides steric hindrance and electronic effects that influence its reactivity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparación Con Compuestos Similares
1-[2-Fluoro-3-[2-(trimethylsilyl)ethynyl]phenyl]ethanone can be compared with similar compounds such as:
1-(3-Fluoro-2-(trimethylsilyl)phenyl)ethanone: Similar structure but lacks the ethynyl group, leading to different reactivity and applications.
1-(2-Fluoro-3-ethynylphenyl)ethanone: Lacks the trimethylsilyl group, resulting in altered chemical properties.
1-(2-Fluoro-3-(trimethylsilyl)phenyl)ethanone: Similar but without the ethynyl group, affecting its use in synthesis and biological studies.
The uniqueness of this compound lies in its combination of fluoro, trimethylsilyl, and ethynyl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H15FOSi |
|---|---|
Peso molecular |
234.34 g/mol |
Nombre IUPAC |
1-[2-fluoro-3-(2-trimethylsilylethynyl)phenyl]ethanone |
InChI |
InChI=1S/C13H15FOSi/c1-10(15)12-7-5-6-11(13(12)14)8-9-16(2,3)4/h5-7H,1-4H3 |
Clave InChI |
YHAYTJJMCSSQFV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=CC(=C1F)C#C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


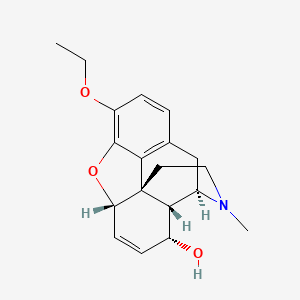
![1H-Pyrazole, 5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B13975742.png)
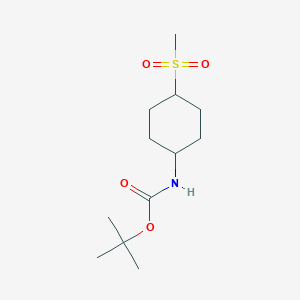
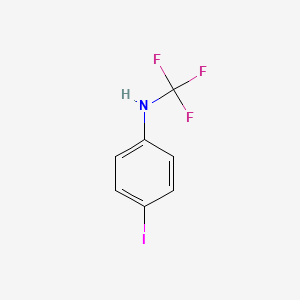

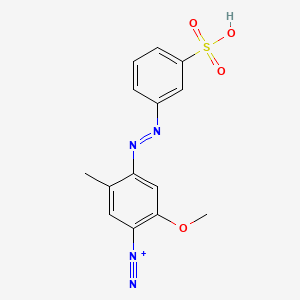

![3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyrrolo[2,3-b]pyridine](/img/structure/B13975782.png)
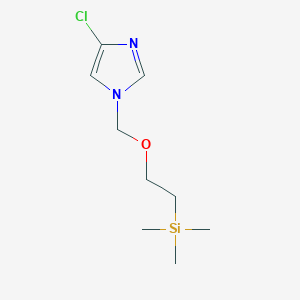
![[5-(Hydroxymethyl)-1-methylpyrrolidin-2-yl]methanol](/img/structure/B13975793.png)
